Pyridine, (2-nitro-5-thiazolyl)-
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Overview
Description
Pyridine, (2-nitro-5-thiazolyl)- is a heterocyclic aromatic organic compound that contains both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, (2-nitro-5-thiazolyl)- typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminopyridine with a nitro-substituted thiazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of Pyridine, (2-nitro-5-thiazolyl)- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, (2-nitro-5-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino-substituted pyridine-thiazole compounds.
Substitution: Formation of halogenated pyridine-thiazole derivatives.
Scientific Research Applications
Pyridine, (2-nitro-5-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Pyridine, (2-nitro-5-thiazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simple heterocyclic compound with a nitrogen atom in the ring.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Nitropyridine: Pyridine with a nitro group attached.
Uniqueness
Pyridine, (2-nitro-5-thiazolyl)- is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
68135-39-7 |
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Molecular Formula |
C8H5N3O2S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-nitro-5-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)8-10-5-7(14-8)6-3-1-2-4-9-6/h1-5H |
InChI Key |
DJHOTDBDQXIBGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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